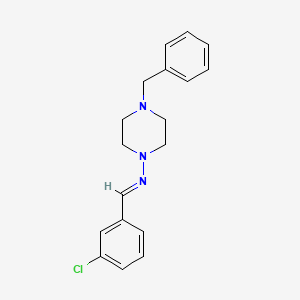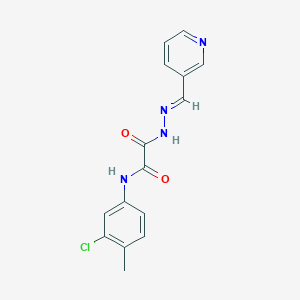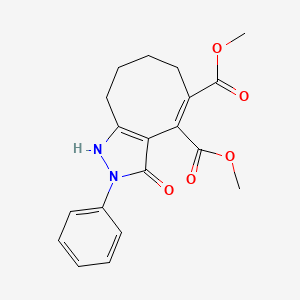
Hydrazinecarbothioamide, 2-((5-chloro-2-hydroxyphenyl)methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H8ClN3OS and a molecular weight of 229.689 g/mol This compound is known for its unique chemical structure, which includes a chloro-substituted benzaldehyde moiety and a thiosemicarbazone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
5-chloro-2-hydroxybenzaldehyde+thiosemicarbazide→5-chloro-2-hydroxybenzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde thiosemicarbazones.
科学的研究の応用
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has shown potential as an anticancer agent, with studies indicating its cytotoxic effects on cancer cell lines.
Industry: The compound’s unique chemical properties make it suitable for use in the development of sensors and other analytical tools.
作用機序
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways . The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. The thiosemicarbazone group is also known to interact with cellular thiols, disrupting redox homeostasis.
類似化合物との比較
Similar Compounds
- 2-Hydroxybenzaldehyde thiosemicarbazone
- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone
- 3,5-Dichloro-2-hydroxybenzaldehyde thiosemicarbazone
Uniqueness
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is unique due to the presence of the chloro substituent, which enhances its reactivity and biological activity compared to other thiosemicarbazone derivatives. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
特性
CAS番号 |
20234-13-3 |
|---|---|
分子式 |
C8H8ClN3OS |
分子量 |
229.69 g/mol |
IUPAC名 |
[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
InChIキー |
RZCVFQXLRNTPQD-NYYWCZLTSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=S)N)O |
正規SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=S)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)


![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11995118.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)
![(3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11995134.png)

![Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11995156.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)


